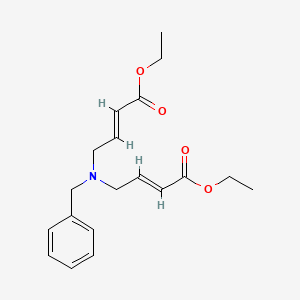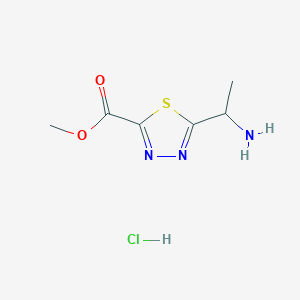
Methyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the mechanisms of its reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s chemical reactivity .科学的研究の応用
Synthesis and Antimicrobial Activity
The synthesis of formazans from Mannich bases derived from thiadiazole compounds demonstrates significant antimicrobial activity against bacterial and fungal strains. These compounds, including 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives, have shown moderate activity against pathogenic strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Corrosion Inhibition
Research on 1,3,4-thiadiazole derivatives, such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, has highlighted their potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high corrosion protection performance, with significant protection degrees achieved. The adsorption of these molecules fits Langmuir isotherm model, indicating their effectiveness in mitigating corrosion through a mixed-kind inhibition process (Attou et al., 2020).
Structural and Computational Analysis
The detailed structural and electronic analysis of thiadiazole derivatives, including their crystal and molecular structure, has been performed using various spectroscopic techniques and computational methods. These studies offer insights into the geometric and electronic properties of thiadiazole compounds, which are crucial for understanding their reactivity and potential applications in materials science and pharmacology (Kerru et al., 2019).
Potential in Drug Discovery
Thiadiazole derivatives have also been explored for their potential in drug discovery, particularly as anticancer agents. Novel pharmacophores containing the thiadiazole moiety have been synthesized, showcasing potent anticancer activities against various cell lines. These findings suggest the relevance of thiadiazole derivatives in medicinal chemistry and their potential for development into therapeutic agents (Gomha et al., 2017).
作用機序
Target of Action
Similar compounds like metaraminol act predominantly at alpha adrenergic receptors and stimulate the release of norepinephrine .
Mode of Action
Compounds with similar structures, such as metaraminol, act through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure .
Biochemical Pathways
Related compounds like metaraminol are known to affect the adrenergic system, influencing the release and action of norepinephrine .
Result of Action
Related compounds like metaraminol are known to increase both systolic and diastolic blood pressure .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-3(7)4-8-9-5(12-4)6(10)11-2;/h3H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIXPNSXBWWASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B2837742.png)
![3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2837743.png)
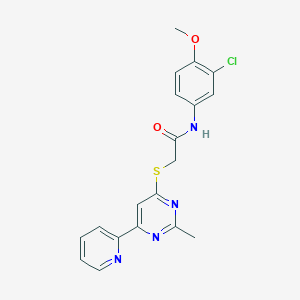

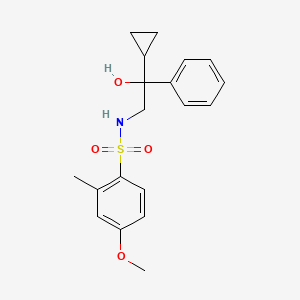
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2837752.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2837756.png)

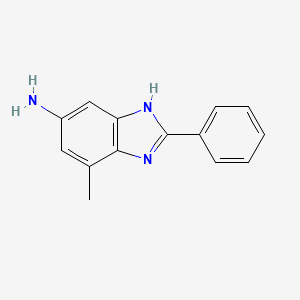
![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)


